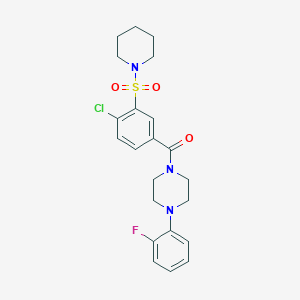
(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone
カタログ番号 B2407219
CAS番号:
1046023-03-3
分子量: 331.8
InChIキー: GOOGNIORVSKLHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a piperidine ring, and a cyclopropyl group attached to a methanone group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxadiazole and chlorophenyl groups could potentially participate in pi stacking interactions, while the piperidine ring could provide basicity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the chlorophenyl and oxadiazole groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .科学的研究の応用
Anticancer and Antituberculosis Properties
- Compounds with structural similarity to (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone have been found to exhibit significant anticancer and antituberculosis activities. For instance, some derivatives showed potent in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Agents
- Various derivatives of similar compounds have been synthesized and shown promising in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural Analysis
- Studies have been conducted on the crystal structure of adducts related to this compound, revealing insights into molecular conformations and interactions. These structural analyses contribute to a deeper understanding of the chemical properties and potential applications of such compounds (Revathi et al., 2015).
Neuroprotective Activities
- Certain aryloxyethylamine derivatives, closely related to the compound , have shown potential neuroprotective effects against glutamate-induced cell death in vitro and anti-ischemic activity in vivo, suggesting possible applications in neurological disorders (Zhong et al., 2020).
Antimicrobial and Anticancer Activity
- Novel derivatives of the compound have been synthesized and characterized, exhibiting potent antimicrobial and anticancer activity. Some compounds in this category have shown higher anticancer activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Alzheimer’s Disease Treatment
- N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, which shares a similar structure, were synthesized and evaluated as new drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOGNIORVSKLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)
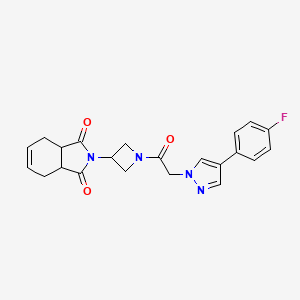
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
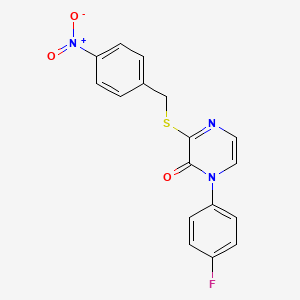
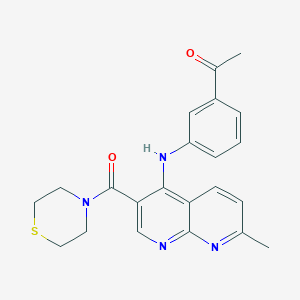
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

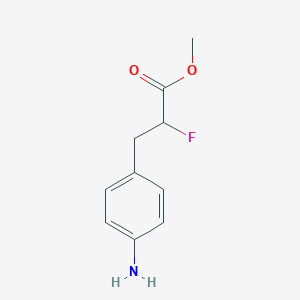
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)

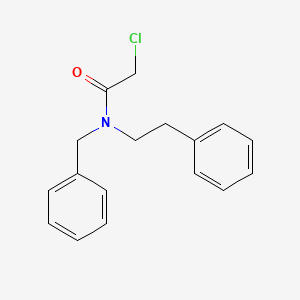
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
